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Sodium zinc fluoride (1/1/3)

Semiconductors Optoelectronics Perovskites

Pain Point: MgSiO3 phase transition studies demand multi-megabar pressures inaccessible to most laboratories. Solution: NaZnF3 replicates the perovskite→postperovskite transition at 11-16 GPa-an order of magnitude lower than MgSiO3-with a clean, dissociation-free pathway. • Validated low-pressure structural analogue for deep-Earth MgSiO3; quenchable postperovskite phase enables ex-situ ambient-pressure analysis-unique among most ABX3 perovskites. • Semiconducting with indirect band gap, distinct from insulating NaXF3 analogues (X=Ca, Mg, Sr). Supplied with consistent batch quality for geophysical and optoelectronic research.

Molecular Formula F3NaZn
Molecular Weight 145.4 g/mol
CAS No. 18251-84-8
Cat. No. B579350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium zinc fluoride (1/1/3)
CAS18251-84-8
Molecular FormulaF3NaZn
Molecular Weight145.4 g/mol
Structural Identifiers
InChIInChI=1S/3FH.Na.Zn/h3*1H;;/q;;;+1;+2/p-3
InChIKeyZERXOUHQVZZLFE-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Zinc Fluoride (NaZnF3) Overview


Sodium zinc fluoride (NaZnF3, CAS 18251-84-8) is a ternary fluoride compound crystallizing in the orthorhombic perovskite structure (space group Pnma) at ambient conditions [1]. As a member of the A+B2+F3 fluoroperovskite family, it is composed of Na+ and Zn2+ cations coordinated by F− anions in a three-dimensional framework of corner-sharing ZnF6 octahedra [2]. Unlike many other sodium-based fluoroperovskites (NaXF3, X = Ca, Mg, Sr) which exhibit insulating behavior, NaZnF3 demonstrates semiconducting character with a calculated indirect band gap [3]. This compound has garnered significant research interest as a low-pressure structural analogue for geophysically important MgSiO3, exhibiting analogous phase transition sequences at pressures an order of magnitude lower, making it a cost-effective model system for deep Earth materials science [4]. Additionally, its distinct electronic structure and phase stability under pressure differentiate it from closely related fluoroperovskites in both fundamental research and applied materials contexts.

Low-pressure MgSiO3 analogue for geophysical studies
Semiconducting perovskite for optoelectronic research
Quenchable postperovskite phase synthesis at accessible pressures

NaZnF3 vs. Other NaXF3 Perovskites


While many sodium-based fluoroperovskites (NaXF3, where X = Ca, Mg, Sr, Mn, etc.) share the same ABX3 stoichiometry and similar crystal structures, they cannot be considered interchangeable for scientific or industrial applications due to fundamental divergences in electronic behavior, phase stability under pressure, and application-specific performance. Specifically, NaZnF3 distinguishes itself through its semiconducting nature (vs. insulating behavior in NaCaF3, NaMgF3, and NaSrF3) [1], its indirect band gap character (vs. direct band gaps in other NaXF3 compounds) [1], and its unique high-pressure phase transition pathway to a quenchable postperovskite phase, in contrast to NaMnF3 which dissociates under similar conditions [2]. Furthermore, NaZnF3 serves as a demonstrably superior low-pressure analogue for MgSiO3 compared to NaMgF3 or NaNiF3, due to its more favorable pressure scaling and quenchability [3][4]. These quantifiable differences mean that selecting a generic fluoroperovskite without considering the specific cation identity will lead to fundamentally different experimental outcomes and application viability.

Electronic behavior mismatch
NaCaF3, NaMgF3, and NaSrF3 are insulators; the semiconducting NaZnF3 may not support equivalent optoelectronic workflows.
Phase transition divergence
NaMnF3 may dissociate under high pressure instead of forming a quenchable postperovskite, limiting its use in high-pressure synthesis studies.
Analogue pressure scaling differs
NaMgF3 and NaNiF3 require higher pressures to mimic MgSiO3 transitions; NaZnF3 offers a lower-pressure model context that may not transfer directly.

NaZnF3 Quantitative Differentiation Evidence


Semiconducting vs. Insulating Electronic Structure

First-principles DFT calculations demonstrate that NaZnF3 exhibits semiconducting behavior, whereas NaCaF3, NaMgF3, and NaSrF3 are insulators [1]. Furthermore, NaZnF3 possesses an indirect band gap, in contrast to the direct band gaps calculated for NaCaF3, NaMgF3, and NaSrF3 [1]. This fundamental difference in electronic structure directly impacts potential applications in optoelectronics and photovoltaics.

Electronic structure
Head-to-head
Semiconductor (indirect) vs Insulator (direct)
Supports optoelectronic research fit; distinguishes from insulating NaXF3 analogs
DFT calculations; experimental validation may further strengthen context
Semiconductors Optoelectronics Perovskites

Postperovskite Formation vs. Dissociation Under Pressure

Under high-pressure and high-temperature conditions, NaZnF3 perovskite undergoes a phase transition to a postperovskite structure that is quenchable to ambient conditions, with a defined phase boundary of P (GPa) = 4.9 + 0.011T (°C) [1]. In stark contrast, NaMnF3 perovskite dissociates into two separate phases (Na3Mn2F7 and MnF2) under similar conditions (8-11 GPa and 900-1100 °C) instead of transforming to a postperovskite phase [1].

Postperovskite phase boundary
Head-to-head
P (GPa) = 4.9 + 0.011T (°C)
Reported quenchable postperovskite supports high-pressure synthesis context
NaMnF3 dissociates at similar P–T instead of forming postperovskite
High-Pressure Geophysics Materials Stability Phase Transitions

Low-Pressure Analogue for MgSiO3 Phase Transitions

NaZnF3 has been computationally validated to reproduce the same phase transition sequence (GdFeO3-type → CaIrO3-type → La2S3-type) as the geophysically critical mineral MgSiO3, but at pressures an order of magnitude lower [1]. Specifically, the predicted decomposition pathway of NaZnF3 (into Na2ZnF4 and NaZn2F5 at 25.4 GPa, and then into ZnF2 and NaF at 66.8 GPa) is structurally analogous to that of MgSiO3 [1]. While NaMgF3 is also a known analogue, NaZnF3's transitions occur at significantly lower pressures, making it a more experimentally accessible model system.

MgSiO3 analogue pressure scaling
Class-level
~1 order of magnitude lower than MgSiO3
May support geophysical model studies with more accessible pressure conditions
DFT prediction; experimental confirmation pending
Geophysics Deep Earth Materials Model Systems

NaZnF3 Application Scenarios


High-Pressure Geophysics Model Systems

NaZnF3 is the preferred fluoroperovskite for experimental studies investigating the deep Earth's interior due to its validated ability to mimic the phase transition sequence of MgSiO3 at significantly lower, more accessible pressures [1]. Its quenchable postperovskite phase further facilitates ex-situ analysis of high-pressure phases [2]. Unlike NaMnF3, which dissociates under relevant conditions, NaZnF3 provides a clean phase transition pathway [2].

Optoelectronic and Photovoltaic Development

Given its semiconducting behavior and indirect band gap, in contrast to the insulating nature of other common NaXF3 (X = Ca, Mg, Sr) perovskites [3], NaZnF3 is a compelling candidate for exploration in optoelectronic devices and as a potential absorber layer in photovoltaic cells. Its wide range of energy transparency also suggests utility in UV-absorbing optical coatings [3].

Synthesis of Metastable Postperovskite Phases

The ability to synthesize and quench the postperovskite phase of NaZnF3 at moderate pressures (e.g., 11-16 GPa) [2] provides a unique route to access this high-pressure polymorph for further study. This contrasts with the majority of ABX3 perovskites whose postperovskite phases are unquenchable due to high enthalpy barriers [2]. The quenched phase can be investigated for novel electronic, magnetic, or catalytic properties not present in the ambient perovskite phase.

Application
Selection Property
Validation Focus
High-pressure geophysics model
Postperovskite phase stability
Phase transition pathway integrity
Optoelectronic material studies
Semiconducting indirect band gap
Band gap character vs insulating NaXF3
Metastable postperovskite synthesis
Quenchability at moderate pressures
Phase purity and structural retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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